Mek-IN-1

Description

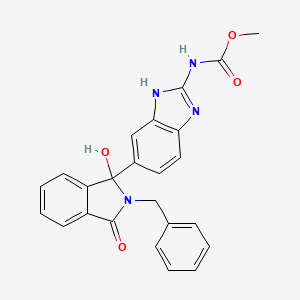

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20N4O4 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

methyl N-[6-(2-benzyl-1-hydroxy-3-oxoisoindol-1-yl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C24H20N4O4/c1-32-23(30)27-22-25-19-12-11-16(13-20(19)26-22)24(31)18-10-6-5-9-17(18)21(29)28(24)14-15-7-3-2-4-8-15/h2-13,31H,14H2,1H3,(H2,25,26,27,30) |

InChI Key |

XIASUMPJIFQSHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Mek-IN-1: A Comprehensive Technical Review of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mek-IN-1, a selective inhibitor of MEK1 and MEK2, has emerged as a valuable tool for researchers investigating the intricacies of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical characterization. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important research compound.

Introduction

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK), a dual-specificity protein kinase, occupies a pivotal position in this cascade, acting as the direct upstream activator of ERK. The development of selective MEK inhibitors has therefore been a major focus of oncological research. This compound (CAS 870600-45-6) is a potent and selective inhibitor of MEK1 and MEK2, first disclosed in the patent literature as a tool for dissecting the role of the MAPK pathway in various disease models.[1][2][3][4] This document serves as a technical guide to the discovery and development of this compound, compiling available data on its synthesis, biological activity, and the methodologies used for its characterization.

Discovery and Synthesis

This compound was first described in the patent application WO2008076415A1.[1][2][3][4] While the patent does not explicitly name the compound "this compound," it discloses a series of related compounds and their synthesis. The synthesis of compounds structurally similar to this compound is detailed within the examples of this patent. A generalized synthetic scheme is presented below, based on the methodologies described.

General Synthesis Scheme:

The synthesis of the core scaffold of this compound and related analogs, as described in the patent literature, typically involves a multi-step process. A representative, though not specific to this compound, synthetic route is outlined below to illustrate the general chemical principles.

-

Step 1: Synthesis of the core bicyclic amine. This often involves the reaction of a substituted aniline with a cyclic ketone in the presence of a reducing agent.

-

Step 2: Acylation of the amine. The resulting bicyclic amine is then acylated with a suitable carboxylic acid or acid chloride to introduce the side chain.

-

Step 3: Functional group modifications. Subsequent steps may involve modifications to various functional groups to arrive at the final compound.

A detailed, step-by-step protocol for a representative compound from the patent is provided in the Experimental Protocols section.

Mechanism of Action

This compound is an allosteric inhibitor of MEK1 and MEK2. It does not bind to the ATP-binding site of the kinase but rather to a nearby hydrophobic pocket. This binding event induces a conformational change in the MEK protein, locking it in an inactive state and preventing it from phosphorylating its downstream target, ERK.

Signaling Pathway:

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.

Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Biological Activity and Preclinical Data

The patent WO2008076415A1 provides data on the biological activity of compounds representative of the series to which this compound belongs. These data demonstrate potent inhibition of MEK enzymatic activity and cellular proliferation.

Table 1: In Vitro Activity of Representative MEK Inhibitors from WO2008076415A1

| Compound Example | MEK1 IC50 (nM) | Cellular Assay IC50 (nM) (Cell Line) |

| Example 1 | < 10 | < 50 (COLO205) |

| Example 5 | < 20 | < 100 (HCT116) |

| Example 12 | < 5 | < 25 (A375) |

Note: The table presents a summary of representative data from the patent and may not correspond to this compound itself, for which specific public data is limited.

Preclinical Studies:

The patent describes that compounds of this class were evaluated in various preclinical models. The general experimental design for such studies is outlined below.

Experimental Workflow for In Vivo Efficacy Studies:

Caption: A generalized workflow for preclinical in vivo efficacy studies of MEK inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following protocols are based on the general methodologies described in the patent literature for the characterization of MEK inhibitors.

5.1. Synthesis of a Representative MEK Inhibitor (Based on WO2008076415A1)

This is a generalized procedure and specific reagents and conditions should be referenced from the patent for a particular compound.

-

Intermediate Synthesis: To a solution of 2-fluoro-4-iodoaniline (1 eq) in a suitable solvent such as dichloromethane, is added pyridine (1.2 eq). The mixture is cooled to 0°C and chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 16 hours. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the chloroacetamide intermediate.

-

Cyclization: The chloroacetamide intermediate (1 eq) is dissolved in a solvent such as dimethylformamide, and sodium hydride (1.2 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature for 2 hours. The mixture is then quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give the cyclic lactam.

-

Final Compound Synthesis: To a solution of the lactam (1 eq) in a suitable solvent, a Grignard reagent or an organolithium reagent is added at low temperature to introduce the desired side chain. The reaction is quenched and the product is purified by chromatography to yield the final MEK inhibitor.

5.2. In Vitro MEK1 Kinase Assay

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate (e.g., inactive ERK2) by active MEK1.

-

Procedure:

-

Recombinant active MEK1 and inactive ERK2 are obtained from commercial sources.

-

The assay is performed in a buffer containing ATP and magnesium chloride.

-

Test compounds (e.g., this compound) are pre-incubated with MEK1 for a defined period.

-

The kinase reaction is initiated by the addition of inactive ERK2 and ATP.

-

After incubation, the reaction is stopped, and the amount of phosphorylated ERK2 is quantified, typically using an antibody-based detection method such as ELISA or Western blot with a phospho-specific ERK antibody.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

5.3. Cellular Proliferation Assay

-

Assay Principle: This assay determines the effect of a compound on the growth of cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., COLO205, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., MTT, CellTiter-Glo®).

-

Absorbance or fluorescence is measured using a plate reader.

-

IC50 values are determined from the resulting dose-response curves.

-

5.4. In Vivo Tumor Xenograft Study

-

Model: Human tumor cells (e.g., A375 melanoma) are implanted subcutaneously into immunocompromised mice.

-

Procedure:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The test compound (formulated in a suitable vehicle) or vehicle alone is administered to the mice (e.g., daily oral gavage).

-

Tumor volume and body weight are measured regularly.

-

The study is terminated when tumors in the control group reach a predetermined size.

-

Efficacy is assessed by comparing the tumor growth in the treated group to the control group (e.g., by calculating the tumor growth inhibition).

-

Conclusion

This compound is a valuable research tool for the study of the MAPK signaling pathway. Its discovery within a broader class of potent MEK inhibitors has provided insights into the chemical scaffolds capable of allosterically modulating MEK activity. The data and protocols summarized in this technical guide, derived from the foundational patent literature, provide a solid basis for researchers utilizing this compound in their investigations of cancer biology and other diseases driven by aberrant MEK signaling. Further characterization and publication of data specifically for this compound in peer-reviewed journals would be beneficial to the scientific community.

References

Target Specificity of MEK Inhibitors: A Technical Guide Focused on Trametinib as a Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of MEK inhibitors, with a particular focus on Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2. Due to the limited public information on a compound specifically named "Mek-IN-1," this guide utilizes the extensively characterized inhibitor Trametinib to illustrate the principles and methodologies for assessing MEK1 versus MEK2 specificity.

Introduction to MEK1 and MEK2 Inhibition

The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, acting as the sole kinases responsible for the phosphorylation and activation of ERK1 and ERK2. Given their pivotal role, MEK1 and MEK2 are attractive therapeutic targets.

Quantitative Analysis of Trametinib's Specificity for MEK1 vs. MEK2

Trametinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK proteins.[2] This mode of action confers high selectivity for MEK1 and MEK2 over other kinases. The following table summarizes the quantitative data on the inhibitory potency of Trametinib against MEK1 and MEK2 from biochemical assays.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Trametinib | MEK1 | In vitro kinase assay | 0.7 - 2 | [2][3][4] |

| Trametinib | MEK2 | In vitro kinase assay | 0.9 - 2 | [2][4] |

As the data indicates, Trametinib exhibits nearly identical and potent inhibitory activity against both MEK1 and MEK2 isoforms in the low nanomolar range, demonstrating its dual MEK1/2 inhibitory profile.

Experimental Protocols for Determining MEK1/MEK2 Specificity

The determination of an inhibitor's specificity for MEK1 versus MEK2 involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MEK1 and MEK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against isolated MEK1 and MEK2 enzymes.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Kinase-dead ERK2 (as substrate)

-

ATP (γ-33P-ATP for radioactive detection or unlabeled ATP for luminescence-based detection)

-

MEK inhibitor (e.g., Trametinib)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerolphosphate, 0.2 mM Na3VO4, 2 mM DTT)

-

96-well or 384-well assay plates

-

Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radioactive assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)

Procedure:

-

Prepare serial dilutions of the MEK inhibitor in DMSO.

-

In the assay plate, add the kinase assay buffer, the MEK enzyme (either MEK1 or MEK2), and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase-dead ERK2 substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid. For luminescence-based assays, a stop solution from the kit is used.

-

Quantify the kinase activity. For radioactive assays, spot the reaction mixture onto P81 paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of ERK, the downstream target of MEK, in a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the reduction of phosphorylated ERK (pERK) levels in treated cells.

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation)

-

Cell culture medium and supplements

-

MEK inhibitor (e.g., Trametinib)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2; secondary antibodies conjugated to a detectable molecule (e.g., HRP for Western blotting, fluorophore for In-Cell Western or ELISA).

-

Detection system (e.g., Western blot imaging system, plate reader for ELISA).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the MEK inhibitor for a specified time (e.g., 1-2 hours).

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of pERK and total ERK in the lysates. This can be done by various methods:

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, probe with primary antibodies against pERK and total ERK, followed by HRP-conjugated secondary antibodies, and visualize using a chemiluminescent substrate.

-

ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total ERK and a detection antibody for pERK.

-

In-Cell Western/AlphaLISA: These are high-throughput methods performed directly in the multi-well plates.[5]

-

-

Quantify the pERK signal and normalize it to the total ERK signal.

-

Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 value for cellular pERK inhibition.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: RAS/RAF/MEK/ERK signaling pathway with Trametinib inhibition of MEK1 and MEK2.

References

- 1. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. reactionbiology.com [reactionbiology.com]

Technical Guide: Structural and Quantitative Analysis of Allosteric Inhibitor Binding to MEK1

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and thermodynamic principles governing the interaction between allosteric inhibitors and Mitogen-activated protein kinase kinase 1 (MEK1). We will explore the critical role of MEK1 in cellular signaling, the mechanism of its inhibition, the experimental techniques used to characterize this binding, and the structural insights gained from these analyses. For the purpose of this guide, we will focus on well-characterized, non-ATP-competitive inhibitors that bind to the allosteric site adjacent to the ATP pocket, a class to which inhibitors like Mek-IN-1 belong.

The MEK1 Kinase and its Role in the MAPK Signaling Pathway

Mitogen-activated protein kinase kinase 1 (MEK1) is a dual-specificity protein kinase that plays a central role in the Ras/Raf/MEK/ERK signaling cascade.[1] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[2] Upstream signals, such as those from growth factors, activate Raf kinases, which in turn phosphorylate and activate MEK1 on serine residues S218 and S222 in its activation loop.[3] Activated MEK1 then phosphorylates its only known substrates, the MAP kinases ERK1 and ERK2.[4] Due to its pivotal position, aberrant activation of the MEK1 pathway is implicated in approximately 30% of all human cancers, making it a prime target for therapeutic intervention.[1]

Allosteric inhibitors, which bind to a pocket distinct from the highly conserved ATP-binding site, offer a promising strategy for achieving high selectivity and potency.[1][5] These compounds do not compete with ATP but rather lock the kinase in a catalytically inactive conformation.[1][3] Understanding the precise structural and quantitative nature of this interaction is paramount for the rational design of next-generation cancer therapeutics.

References

- 1. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

The Role of Mek-IN-1 in Regulating ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Mek-IN-1, a potent and selective ATP-competitive inhibitor of MEK1 and MEK2, in the regulation of the Ras/Raf/MEK/ERK signaling pathway. By specifically targeting the dual-specificity kinases MEK1 and MEK2, this compound provides a powerful tool for dissecting the downstream effects of this cascade, most notably the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Understanding the mechanism of action, quantitative effects, and experimental considerations of this compound is paramount for researchers in oncology, immunology, and various other fields where the MAPK pathway is a key player.

Core Concepts: The MEK/ERK Signaling Axis

The Ras/Raf/MEK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention.[3]

MEK1 and MEK2 are dual-specificity kinases that, upon activation by upstream Raf kinases, phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[4] This phosphorylation event is the key activation step for ERK1/2, enabling them to translocate to the nucleus and phosphorylate a multitude of transcription factors and other substrates.[1][4]

This compound: A Potent ATP-Competitive Inhibitor

This compound, also referred to as MEK1/2-IN-2, is a small molecule inhibitor that potently and selectively targets MEK1 and MEK2.[5] Unlike many allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, this compound is an ATP-competitive inhibitor, directly competing with ATP for binding to the catalytic site of MEK1 and MEK2.[5][6] This mode of action effectively blocks the kinase activity of MEK, thereby preventing the phosphorylation and subsequent activation of ERK1/2.

Quantitative Inhibition Data

The inhibitory potency of this compound and other representative MEK inhibitors against MEK1 and MEK2 is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the inhibitor's efficacy. While specific IC50 values for this compound are proprietary and found in specific publications, the table below provides a comparative overview of the potency of several well-characterized MEK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Inhibition Type | Reference |

| This compound (MEK1/2-IN-2) | MEK1/2 | Data not publicly available | ATP-Competitive | [5] |

| Trametinib (GSK1120212) | MEK1/MEK2 | 0.7 / 0.9 | Allosteric, Non-ATP-competitive | [2] |

| Selumetinib (AZD6244) | MEK1 | 14 | Allosteric, Non-ATP-competitive | [7] |

| Cobimetinib (GDC-0973) | MEK1 | 4.2 | Allosteric, Non-ATP-competitive | [7] |

| PD0325901 | MEK1/2 | 0.33 | Allosteric, Non-ATP-competitive | [7] |

| U0126 | MEK1/MEK2 | 72 / 58 | Non-competitive | [7] |

| PD98059 | MEK1 | 2,000 | Non-competitive | [7] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.

Experimental Protocols for Studying this compound Activity

To investigate the role of this compound in regulating ERK1/2 phosphorylation, several key experimental protocols are employed. These methodologies allow for the quantitative assessment of MEK inhibition and its downstream cellular effects.

In Vitro MEK1/2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1 or MEK2.

Principle: Recombinant active MEK1 or MEK2 is incubated with its substrate (inactive ERK2) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated ERK2 (p-ERK) is then quantified, typically using methods like ELISA, TR-FRET, or radiometric assays.

Detailed Protocol (Example using TR-FRET):

-

Reagents and Materials:

-

Recombinant active MEK1 or MEK2 enzyme

-

Recombinant inactive ERK2 substrate

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

TR-FRET detection reagents (e.g., Europium-labeled anti-p-ERK antibody and an acceptor-labeled anti-total ERK antibody)

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed amount of MEK1 or MEK2 enzyme to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP to each well.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the TR-FRET detection antibodies and incubate for the recommended time to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cellular Assay for ERK1/2 Phosphorylation (Western Blotting)

This method assesses the ability of this compound to inhibit ERK1/2 phosphorylation within a cellular context.

Principle: Cells are treated with this compound, followed by stimulation with a growth factor (e.g., EGF or FGF) to activate the MAPK pathway. Cell lysates are then prepared, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are determined by Western blotting.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A375, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Visualizing the Molecular Interactions and Pathways

Diagrams are essential for conceptualizing the complex signaling cascades and experimental procedures involved in studying this compound.

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Caption: A typical experimental workflow for assessing this compound efficacy using Western blotting.

Caption: Schematic of this compound's ATP-competitive binding to the MEK1/2 kinase domain.

Conclusion

This compound serves as a valuable research tool for elucidating the intricate roles of the MEK/ERK signaling pathway in health and disease. Its ATP-competitive mechanism of action provides a distinct advantage for specific research questions compared to allosteric inhibitors. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory effects of this compound on ERK1/2 phosphorylation and its subsequent impact on cellular processes. A thorough understanding of these techniques and the underlying signaling pathway is essential for advancing our knowledge and developing novel therapeutic strategies targeting the MAPK cascade.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

The Cellular Functions of MEK1 Inhibition by Selumetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular functions of MEK1 inhibition, with a focus on the well-characterized and clinically relevant inhibitor, selumetinib (AZD6244, ARRY-142886). Selumetinib is a potent and highly selective, non-ATP-competitive, allosteric inhibitor of both MEK1 and MEK2.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to MEK1 and the RAS/RAF/MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] MEK1 (also known as MAP2K1) and its close homolog MEK2 are dual-specificity protein kinases that serve as a central node in this pathway. They are the only known activators of the downstream effector kinases, ERK1 and ERK2.[4] Dysregulation of the RAS/RAF/MEK/ERK pathway, often through mutations in RAS or BRAF genes, is a common driver of oncogenesis in a variety of human cancers.[1][5]

Selumetinib selectively targets and inhibits the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1/2.[2][4][6] This blockade of downstream signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][7]

Quantitative Data on Selumetinib's Inhibitory Activity

The potency and selectivity of selumetinib have been extensively characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| MEK1 IC50 | 14 nM | In vitro enzymatic assay | [5][7][8] |

| MEK2 Kd | 530 nM | In vitro binding assay | [7] |

| ERK1/2 Phosphorylation IC50 | 10 nM | Cellular assay | [7] |

| Table 1: In Vitro Potency of Selumetinib |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CHP-212 | Neuroblastoma | 0.003153 | [7] |

| H9 | T-cell Lymphoma | 0.02288 | [7] |

| HL-60 | Acute Myeloid Leukemia | 0.02459 | [7] |

| MDA-MB-231 | Breast Cancer | Varies (sensitive) | [8] |

| HCC-1937 | Breast Cancer | Varies (sensitive) | [8] |

| Table 2: Cellular Proliferation Inhibition by Selumetinib in Various Cancer Cell Lines |

Experimental Protocols for Characterizing MEK1 Inhibition

This section provides detailed methodologies for key experiments used to evaluate the cellular functions of MEK1 inhibition by selumetinib.

In Vitro MEK1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of MEK1.

-

Materials:

-

Recombinant active MEK1 protein

-

Recombinant inactive ERK2 protein (substrate)

-

ATP

-

Kinase assay buffer

-

Selumetinib

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Microplate reader

-

-

Protocol:

-

Prepare serial dilutions of selumetinib.

-

In a 96-well plate, add recombinant active MEK1 to the kinase assay buffer.

-

Add the serially diluted selumetinib to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to MEK1 activity.

-

Calculate the IC50 value by plotting the percentage of MEK1 inhibition against the logarithm of the selumetinib concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of ERK1/2 Phosphorylation

This cellular assay determines the effect of MEK1 inhibition on the downstream signaling cascade by measuring the phosphorylation status of ERK1/2.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Selumetinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of selumetinib for a specified duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

-

Cell Viability Assay (CCK-8 Assay)

This assay measures the effect of MEK1 inhibition on cell proliferation and viability.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Selumetinib

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of selumetinib concentrations for a specific period (e.g., 72 hours).[9]

-

Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the selumetinib concentration.

-

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the RAS/RAF/MEK/ERK signaling pathway, the mechanism of MEK1 inhibition by selumetinib, and a typical experimental workflow for its characterization.

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Caption: Mechanism of MEK1 inhibition by selumetinib.

Caption: Experimental workflow for characterizing selumetinib.

Cellular Functions of MEK1 Inhibition

The inhibition of MEK1 by selumetinib leads to a cascade of cellular events, ultimately impacting cell fate.

-

Inhibition of Cell Proliferation: By blocking the phosphorylation of ERK1/2, selumetinib prevents the activation of downstream transcription factors that are essential for cell cycle progression. This leads to a G1 phase cell cycle arrest and a subsequent inhibition of cell proliferation.[5] This effect is particularly pronounced in cancer cells harboring activating mutations in BRAF or RAS.[5]

-

Induction of Apoptosis: The RAS/RAF/MEK/ERK pathway is a key pro-survival signaling cascade. Its inhibition by selumetinib can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.[5][7]

-

Modulation of Differentiation: The MEK/ERK pathway plays a role in cellular differentiation, and its inhibition can influence this process in a cell-type-dependent manner.

-

Feedback Mechanisms and Compensatory Pathways: A critical aspect of MEK1 inhibition is the potential for feedback activation of the pathway. The inhibition of ERK1/2 can relieve a negative feedback loop on RAF, leading to increased RAF activity.[5] Furthermore, cells can activate compensatory signaling pathways to bypass the MEK1 blockade, which is a key consideration in the development of drug resistance and for designing combination therapies.

Conclusion

Selumetinib is a potent and selective inhibitor of MEK1 and MEK2 that effectively abrogates signaling through the RAS/RAF/MEK/ERK pathway. This inhibition leads to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with activating mutations in this cascade. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of MEK1 inhibition in both basic research and clinical drug development. A thorough understanding of the cellular consequences of MEK1 inhibition, including potential feedback and resistance mechanisms, is crucial for optimizing its therapeutic application.

References

- 1. Profile of selumetinib and its potential in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 4. Selumetinib - Wikipedia [en.wikipedia.org]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]

- 9. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

The Ras-Raf-MEK-ERK Signaling Cascade: A Foundational Guide for Researchers

An In-depth Technical Guide on the Core Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

The Ras-Raf-MEK-ERK signaling cascade, a cornerstone of cellular communication, plays a pivotal role in a multitude of physiological processes, including cell proliferation, differentiation, survival, and apoptosis.[1][] Its dysregulation is a hallmark of numerous human cancers, making it a critical area of study for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the foundational research on this pathway, complete with quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding of its intricate mechanisms.

Core Components and Activation Mechanism

The Ras-Raf-MEK-ERK pathway is a highly conserved kinase cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in changes in gene expression.[3][4] The central components of this pathway are:

-

Ras: A family of small GTPases (H-Ras, K-Ras, and N-Ras) that act as molecular switches.[] In their inactive state, they are bound to guanosine diphosphate (GDP). Upon stimulation by growth factors, Guanine nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for guanosine triphosphate (GTP), leading to Ras activation.[]

-

Raf: A family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) that are direct downstream effectors of Ras. Activated Ras recruits Raf to the cell membrane, where it is activated through a complex series of phosphorylation and dephosphorylation events.[5]

-

MEK (MAPK/ERK Kinase): A dual-specificity kinase (MEK1 and MEK2) that is phosphorylated and activated by Raf.[5]

-

ERK (Extracellular signal-regulated Kinase): The final kinase in the cascade (ERK1 and ERK2), which is activated by MEK phosphorylation. Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby altering gene expression and eliciting a cellular response.[3][4]

The signaling flow is initiated by the binding of extracellular ligands, such as growth factors, to their respective RTKs on the cell surface. This triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2, which in turn recruit GEFs like SOS to the membrane to activate Ras.[]

Quantitative Data in Ras-Raf-MEK-ERK Signaling

Understanding the quantitative aspects of protein-protein interactions and enzyme kinetics is crucial for building accurate models of the signaling cascade and for designing effective therapeutic inhibitors.

Ras-Raf Binding Affinity

The interaction between Ras and Raf is a critical initiation step. The dissociation constant (Kd) is a measure of the binding affinity between two molecules, with a lower Kd indicating a stronger interaction.

| Interacting Proteins | Dissociation Constant (Kd) | Method |

| H-Ras-GTP & Raf-1 RBD | 20 nM | Solution-based biochemical assay[6] |

| NRAS-GTP & C-RAF | 48 nM | Not specified[7] |

| K-RAS-GTP & PI3Kα | 205 µM | Not specified[7] |

RBD: Ras Binding Domain

Frequency of BRAF Mutations in Cancer

Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of cancers, leading to constitutive activation of the pathway.

| Cancer Type | BRAF Mutation Frequency (%) | BRAF V600E Frequency (%) of all BRAF mutations |

| Melanoma | 39.7 - 54.6 | 56.3 - 75.4[1][8][9] |

| Thyroid Cancer | ~30 - 70 | High, but specific percentage varies[9] |

| Colorectal Cancer | ~12 | Lower than in melanoma[1] |

| Non-Small Cell Lung Cancer | ~2 - 4 | Varies, with non-V600 mutations also common |

Key Experimental Protocols

The study of the Ras-Raf-MEK-ERK pathway relies on a variety of biochemical and molecular biology techniques. Below are detailed protocols for some of the most fundamental experiments.

Co-Immunoprecipitation of Endogenous Ras and Raf

This technique is used to demonstrate the in vivo interaction between Ras and Raf.

Methodology:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[10]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Pre-clearing the Lysate:

-

To 1 mg of total protein lysate, add 1 µg of control IgG (e.g., rabbit IgG) and 20 µL of a 50% slurry of Protein A/G agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-4 µg of a specific anti-Ras antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.[11]

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold lysis buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Load the eluted samples onto an SDS-PAGE gel.

-

Perform Western blotting using an anti-Raf antibody to detect the co-immunoprecipitated Raf.

-

Non-Radioactive In Vitro Raf Kinase Assay

This assay measures the ability of Raf to phosphorylate its substrate, MEK, in a controlled in vitro setting.

Methodology:

-

Raf Immunoprecipitation:

-

Immunoprecipitate Raf from cell lysates as described in the co-immunoprecipitation protocol, but using an anti-Raf antibody.

-

Wash the immunoprecipitated beads twice with lysis buffer and twice with kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

-

Kinase Reaction:

-

Resuspend the beads in 30 µL of kinase assay buffer containing 1 µg of inactive recombinant MEK1 and 100 µM ATP.[12]

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 10 µL of 4x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

-

Western Blot Analysis:

-

Analyze the samples by Western blotting using a phospho-specific antibody against the activating phosphorylation sites of MEK1 (e.g., p-MEK1/2 Ser217/221).[12]

-

Non-Radioactive In Vitro MEK Kinase Assay

This assay measures the activity of MEK by detecting the phosphorylation of its substrate, ERK.

Methodology:

-

MEK Immunoprecipitation:

-

Immunoprecipitate MEK from cell lysates using an anti-MEK antibody.

-

Wash the immunoprecipitated beads as described for the Raf kinase assay.

-

-

Kinase Reaction:

-

Resuspend the beads in 30 µL of kinase assay buffer containing 1 µg of inactive recombinant ERK2 and 100 µM ATP.[6]

-

Incubate at 30°C for 30 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction and prepare samples for SDS-PAGE as described for the Raf kinase assay.

-

-

Western Blot Analysis:

-

Perform Western blotting using a phospho-specific antibody against the activating phosphorylation sites of ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204).

-

Western Blot Analysis of ERK Phosphorylation

This is a standard method to assess the activation state of the Ras-Raf-MEK-ERK pathway by detecting the phosphorylated, active form of ERK.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates as described in the co-immunoprecipitation protocol.

-

Quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody that recognizes total ERK.

-

Conclusion

The Ras-Raf-MEK-ERK signaling cascade is a complex and tightly regulated pathway that is fundamental to cellular function. A thorough understanding of its components, their interactions, and the kinetics of the signaling process is essential for researchers in both academia and industry. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this critical signaling pathway and its role in health and disease.

References

- 1. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a non-radioactive, 384-well format assay to detect inhibitors of the mitogen-activated protein kinase kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iranjd.ir [iranjd.ir]

- 8. Frequency and Spectrum of BRAF Mutations in a Retrospective, Single-Institution Study of 1112 Cases of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of MEK Inhibitors in Oncology: A Technical Guide

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that governs fundamental processes such as cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in key components like RAS and RAF, is a hallmark of many human cancers, implicated in approximately one-third of all malignancies.[1][3] The MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, relays extracellular signals to the nucleus, and its aberrant activation drives uncontrolled tumor growth.[4][5]

Within this cascade, the MEK1 and MEK2 (Mitogen-activated protein kinase kinase) dual-specificity kinases represent a crucial choke point.[6] They are the only known kinases that phosphorylate and activate the downstream effector kinases, ERK1 and ERK2.[3][6] This unique position makes MEK an attractive therapeutic target. Unlike upstream components which have multiple effectors, MEK's primary substrates are ERK1/2, suggesting that its inhibition could offer a more focused therapeutic effect with potentially fewer off-target toxicities.[7] This guide provides an in-depth exploration of the mechanism of action, clinical application, resistance mechanisms, and experimental evaluation of MEK inhibitors in oncology.

The RAS-RAF-MEK-ERK Signaling Pathway

The canonical MAPK pathway is initiated by the activation of cell surface Receptor Tyrosine Kinases (RTKs) by growth factors. This triggers the activation of the small G-protein RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[2] Activated RAF then phosphorylates and activates MEK1 and MEK2.[8] Finally, activated MEK phosphorylates ERK1 and ERK2, which then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell proliferation and survival.[3][9]

MEK inhibitors are typically allosteric, non-ATP-competitive molecules.[10][11] They bind to a unique pocket adjacent to the ATP-binding site of the MEK kinase, locking the enzyme in a catalytically inactive conformation.[12][] This prevents the phosphorylation of MEK by RAF and its subsequent activation, thereby blocking the downstream signaling to ERK and inhibiting tumor cell proliferation.[11][]

Approved MEK Inhibitors and Clinical Efficacy

To date, four MEK inhibitors have received FDA approval for various oncology indications, primarily in combination with BRAF inhibitors for BRAF-mutant cancers.[10][14][15] The combination strategy has proven superior to BRAF inhibitor monotherapy by providing a more durable response and delaying the onset of resistance.[10][12]

| MEK Inhibitor | Partner Drug (if any) | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Trametinib | Dabrafenib | BRAF V600E/K-mutant Metastatic Melanoma | ~67% | ~11.0 months | [4] |

| Dabrafenib | BRAF V600E-mutant Metastatic NSCLC | 63-64% | 9.7-10.9 months | [15] | |

| Single Agent | BRAF V600E/K-mutant Metastatic Melanoma | 22% | 4.8 months | [6][16] | |

| Cobimetinib | Vemurafenib | BRAF V600E/K-mutant Metastatic Melanoma | ~70% | 9.9 - 12.3 months | [17] |

| Binimetinib | Encorafenib | BRAF V600E/K-mutant Metastatic Melanoma | ~63% | ~14.9 months | [10] |

| Selumetinib | Single Agent | Neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas | ~68% | Not reached (at time of analysis) | [10] |

Mechanisms of Resistance

Despite the initial success of MEK inhibitors, particularly in combination therapies, the development of resistance is a significant clinical challenge.[1] Resistance can be categorized as either intrinsic (pre-existing) or acquired (developing during treatment). Mechanisms are diverse but often converge on the reactivation of the MAPK pathway or the activation of parallel survival pathways.

Key Resistance Mechanisms:

-

Reactivation of MAPK Signaling : This is the most common resistance mechanism. It can occur through:

-

Upstream Mutations : Acquired mutations in NRAS or amplification of BRAF can reactivate the pathway upstream of MEK.[18]

-

MEK Mutations : Alterations in the MEK1 or MEK2 gene can prevent inhibitor binding.[19]

-

Feedback Reactivation : Inhibition of ERK can relieve a negative feedback loop, leading to increased RAF activity and pathway reactivation.[11][12]

-

-

Activation of Bypass Pathways : Tumor cells can activate alternative signaling cascades to circumvent the MEK blockade. The most prominent of these is the PI3K-AKT-mTOR pathway, which also promotes cell survival and proliferation.[18][20]

-

Phenotypic Plasticity : Some tumor cells can undergo a "phenotype switch," for instance, from an epithelial to a mesenchymal-like state, which is associated with therapy resistance.[19][20]

Key Experimental Protocols

The preclinical evaluation of MEK inhibitors involves a series of standardized assays to determine their potency, selectivity, and anti-tumor activity.

MEK1/2 Kinase Inhibition Assay (Biochemical)

-

Objective : To measure the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1/2 protein.

-

Methodology :

-

Recombinant active MEK1 or MEK2 enzyme is incubated with a kinase-dead, unphosphorylated ERK protein as a substrate.

-

ATP, supplemented with radio-labeled [γ-³²P]ATP or used in a luminescence-based system (e.g., ADP-Glo™), is added to initiate the kinase reaction.

-

The test compound (MEK inhibitor) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

-

The reaction is stopped, and the amount of phosphorylated ERK is quantified. This can be done by measuring incorporated radioactivity via scintillation counting or by measuring luminescence signal proportional to ADP produced.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Phospho-ERK Western Blot

-

Objective : To confirm target engagement within a cellular context by measuring the inhibition of MEK's downstream target, ERK.

-

Methodology :

-

Cancer cells with a constitutively active MAPK pathway (e.g., BRAF or KRAS mutant lines) are seeded in multi-well plates.

-

Cells are treated with the MEK inhibitor at a range of concentrations for a specified time (e.g., 2-24 hours).

-

Following treatment, cells are lysed, and protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The reduction in the p-ERK/total ERK ratio indicates the level of MEK inhibition.[21]

-

Cell Viability/Proliferation Assay

-

Objective : To assess the cytostatic or cytotoxic effect of the MEK inhibitor on cancer cell lines.

-

Methodology :

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the MEK inhibitor.

-

After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured.

-

Common methods include:

-

MTT/XTT Assay : Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Assay : Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Crystal Violet Staining : Stains the DNA of adherent cells, providing a measure of total cell number.

-

-

The results are used to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).[22]

-

Conclusion and Future Perspectives

MEK inhibitors have become a cornerstone of targeted therapy for MAPK-driven cancers, particularly BRAF-mutant melanoma.[18] Their mechanism as highly selective, allosteric inhibitors of a key signaling node has been successfully translated into clinical benefit.[23] However, the challenge of drug resistance remains a major hurdle.[1]

Future research is focused on several key areas:

-

Rational Combination Therapies : Combining MEK inhibitors with inhibitors of bypass pathways (e.g., PI3K or CDK4/6 inhibitors) is a promising strategy to overcome resistance.[20][24]

-

Novel MEK Inhibitors : The development of next-generation MEK inhibitors that can overcome specific resistance mutations or have improved safety profiles is ongoing.[11]

-

Immunotherapy Combinations : There is growing interest in combining MEK inhibitors with immune checkpoint inhibitors, as MAPK signaling can influence the tumor immune microenvironment.[17][18]

-

Biomarker Identification : Identifying robust predictive biomarkers beyond BRAF/RAS mutations will be crucial to expand the application of MEK inhibitors to a broader patient population and to select the most appropriate combination strategy.[25]

The continued exploration of MEK's role in cancer biology and the strategic development of novel therapeutic approaches will undoubtedly further solidify its importance as a target in oncology.

References

- 1. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 6. targetedonc.com [targetedonc.com]

- 7. The Therapeutic Potential of MEK1/2 Inhibitors in the Treatment of Gynecological Cancers: Rational Strategies and Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esmed.org [esmed.org]

- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 14. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. MEK inhibitors and their potential in the treatment of advanced melanoma: the advantages of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 | MDPI [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 24. researchgate.net [researchgate.net]

- 25. Pan-cancer mesenchymal assay to predict response to MEK inhibitors. - ASCO [asco.org]

initial in vitro characterization of novel MEK inhibitors

An in-depth guide to the initial in vitro characterization of novel Mitogen-activated protein kinase kinase (MEK) inhibitors, designed for researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of essential cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Aberrant activation of this pathway, often driven by mutations in upstream proteins like RAS and RAF, is a hallmark of over one-third of all human cancers.[3] MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, represent a key therapeutic chokepoint in this cascade.[4] Consequently, the development of MEK inhibitors is a promising strategy in oncology.[5][6] This guide outlines the core in vitro assays and methodologies for the initial characterization of novel MEK inhibitors, providing a framework for assessing their potency, selectivity, and cellular activity.

The MEK Signaling Pathway

The canonical MEK signaling cascade begins with the activation of a receptor on the cell surface, leading to the activation of the small GTPase, Ras.[7] Activated Ras recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which are classified as MAP3Ks.[1][4] RAF then phosphorylates and activates MEK1 and MEK2 (MAP2Ks) on specific serine residues.[3] Activated MEK, in turn, phosphorylates and activates its only known substrates, ERK1 and ERK2 (MAPKs), on threonine and tyrosine residues within a conserved TEY motif.[3][4] Finally, activated ERK translocates to the nucleus to phosphorylate numerous transcription factors, regulating gene expression and driving cellular responses like proliferation and survival.[1][2]

References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Central Role of MEK1 in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that governs fundamental cellular processes, including proliferation, survival, differentiation, and apoptosis. Within this pathway, MAPK/ERK Kinase 1 (MEK1), a dual-specificity protein kinase, serves as a pivotal node, integrating upstream signals and activating the downstream effector, Extracellular signal-regulated kinase (ERK). Aberrant activation of the RAS/RAF/MEK/ERK pathway is a hallmark of a significant proportion of human cancers, making its components, particularly MEK1, highly attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of MEK1 in cancer cell proliferation and survival, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core signaling mechanics, present quantitative data on the effects of MEK1 inhibition, detail key experimental methodologies, and visualize the intricate signaling networks.

The MEK1 Signaling Pathway: A Core Regulator of Cell Fate

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factor receptors to the nucleus, ultimately modulating gene expression.[1][2]

Activation Cascade:

-

Upstream Activation: The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of the small GTPase RAS.[3]

-

RAF Kinase Recruitment: Activated RAS recruits RAF kinases (A-RAF, B-RAF, and C-RAF) to the cell membrane, where they are activated through a complex series of phosphorylation events.[3][4]

-

MEK1 Phosphorylation: Activated RAF kinases then phosphorylate and activate MEK1 (and its isoform MEK2) at two key serine residues (S218 and S222).[5] This phosphorylation event is the critical step for MEK1 activation.

-

ERK Activation: Activated MEK1, a dual-specificity kinase, subsequently phosphorylates and activates its only known substrates, ERK1 and ERK2, on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[6][7]

-

Downstream Effects: Activated ERK translocates to the nucleus and cytoplasm, where it phosphorylates a multitude of substrates, including transcription factors (e.g., c-Fos, c-Myc, ELK1), leading to changes in gene expression that drive cell proliferation and survival.[2][8]

Role of Scaffold Proteins:

The efficiency and specificity of the MEK1 signaling pathway are enhanced by scaffold proteins, which bring together the different kinase components of the cascade. Key scaffold proteins include:

-

Kinase Suppressor of Ras (KSR): KSR facilitates the interaction between RAF, MEK, and ERK, thereby promoting efficient signal transduction.[3]

-

MEK Partner 1 (MP1): MP1 specifically binds to MEK1 and ERK1, potentiating ERK activation.[9]

MEK1's Contribution to Cancer Cell Proliferation and Survival

Constitutive activation of the MEK1 pathway is a major driver of oncogenesis. This sustained signaling promotes uncontrolled cell division and protects cancer cells from apoptosis.

Mechanisms of Proliferation:

-

Cell Cycle Progression: Activated ERK, downstream of MEK1, promotes the transition from the G1 to the S phase of the cell cycle by upregulating the expression of key cell cycle regulators like cyclin D1.[2][6] Inhibition of MEK1/2 can prevent cells from entering the S phase.[6]

-

Transcriptional Regulation: ERK activates transcription factors such as c-Myc, which are potent drivers of cell proliferation.[4]

Mechanisms of Survival:

-

Inhibition of Apoptosis: The MEK1/ERK pathway promotes cell survival by inhibiting pro-apoptotic proteins and upregulating anti-apoptotic proteins. For instance, activated ERK can phosphorylate and inactivate the pro-apoptotic protein BIM.[10] Conversely, MEK inhibition can lead to an increase in BIM levels, inducing apoptosis.[10]

-

Regulation of Bcl-2 Family Proteins: The pathway can influence the expression of Bcl-2 family proteins, with activated ERK promoting the expression of pro-survival members like Mcl-1 and Bcl-2.[2]

Quantitative Data on MEK1 Inhibition

The development of small molecule inhibitors targeting MEK1 has been a major focus in cancer drug discovery. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| MEK Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| Trametinib | A375 | Melanoma | ~1 | [11] |

| HCT116 | Colon Cancer | ~10 | [11] | |

| MiaPaCa-2 | Pancreatic Cancer | Varies | [12] | |

| Selumetinib | OCI/AML3 | Acute Myeloid Leukemia | ~200 | [13] |

| MOLM13 | Acute Myeloid Leukemia | Varies | [13] | |

| Cobimetinib | A375 | Melanoma | Varies | [11] |

| PD0325901 | 5493 | Pancreatic Cancer | Varies | [14] |

| 8926 | Pancreatic Cancer | Varies | [14] | |

| 9228 | Pancreatic Cancer | Varies | [14] | |

| RO5126766 | MCF-7 | Breast Cancer | 12.87 ± 98.36 | [15] |

| MDA-MB-231 | Breast Cancer | 15.08 ± 94.36 | [15] | |

| A549 | Lung Cancer | 60.89 ± 70.58 | [15] |

Key Experimental Protocols

MEK1 Kinase Assay

Objective: To measure the enzymatic activity of MEK1 and assess the potency of MEK1 inhibitors.

Principle: This assay typically measures the phosphorylation of a substrate (e.g., inactive ERK2) by MEK1. The amount of phosphorylated substrate is then quantified.

Detailed Protocol (Example using ADP-Glo™ Kinase Assay): [5][16][17]

-

Reaction Setup: In a 96-well plate, combine recombinant active MEK1 enzyme, an inactive ERK2 substrate, and the test compound (MEK inhibitor) in a kinase assay buffer.

-

Initiate Reaction: Add ATP to the wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This reagent contains luciferase and its substrate, which will consume the remaining ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction back to ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity. IC50 values for inhibitors can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of MEK1 inhibition on cancer cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of a MEK1 inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value of the inhibitor.

Apoptosis (Annexin V) Assay

Objective: To determine if MEK1 inhibition induces apoptosis in cancer cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of dead cells.

Detailed Protocol: [18]

-

Cell Treatment: Treat cancer cells with a MEK1 inhibitor at the desired concentration and for a specific time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the MEK1 inhibitor.

Western Blotting for Pathway Analysis

Objective: To analyze the phosphorylation status of key proteins in the MEK1 signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Cell Lysis: Lyse treated and untreated cancer cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total MEK1, phosphorylated MEK1 (p-MEK1), total ERK, and phosphorylated ERK (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-